molecular formula C9H10N2O2S B1585345 Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 57626-37-6

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Cat. No. B1585345
CAS RN: 57626-37-6
M. Wt: 210.26 g/mol
InChI Key: NSUFDDBQLKSSIN-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a chemical compound with the CAS Number: 57626-37-6 . It has a molecular weight of 210.26 . The IUPAC name for this compound is ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is 1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate has a density of 1.4±0.1 g/cm^3 . Its molar refractivity is 55.6±0.5 cm^3 . The compound has 4 H bond acceptors and 0 H bond donors . It has 3 freely rotating bonds . The polar surface area of the compound is 72 Å^2 . The polarizability of the compound is 22.0±0.5 10^-24 cm^3 . The surface tension of the compound is 50.0±7.0 dyne/cm . The molar volume of the compound is 152.5±7.0 cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a versatile compound used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the preparation of imidazothiazole and imidazobenzothiazole derivatives. These compounds were synthesized by reacting ethyl 2-chloroacetoacetate with 2-aminothiazoles and 2-aminobenzothiazoles, respectively, leading to the formation of ethyl esters, which were then converted into corresponding acids through hydrolysis (Abignente et al., 1983).

Additionally, ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate has been used as a building block in the preparation of heterocyclic analogs of α-aminoadipic acid and its esters. This was achieved through free-radical bromination, providing a versatile building block for further chemical synthesis (Šačkus et al., 2015).

Pharmacological Research

Research has been conducted on the pharmacological properties of derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. For instance, studies have explored its potential for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. In these studies, acids derived from the compound were evaluated for their pharmacological effects (Abignente et al., 1983).

Antimicrobial Applications

Another area of research involving ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives is their antimicrobial properties. Studies have synthesized new compounds based on this structure and tested them for activity against various bacterial and fungal pathogens. Some derivatives have demonstrated specific antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ur et al., 2004).

Structural Analysis and Crystallography

The compound has also been a subject of structural analysis and crystallography. Studies have determined the molecular structure of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives, providing insights into their chemical properties and potential interactions. This structural information is crucial for understanding the compound's reactivity and potential applications in various fields (Lynch & Mcclenaghan, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUFDDBQLKSSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350021
Record name Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

CAS RN

57626-37-6
Record name Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-thiazol-2-amine (10 g, 100 mmol), ethyl 2-chloro-3-oxobutanoate (16 g, 100 mmol) and ethanol (100 mL) was stirred at 80° C. for 1 day. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→350/50) and washed with diisopropyl ether to give the title compound (5.5 g, 26%) as a colorless solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
26%

Synthesis routes and methods II

Procedure details

A mixture of 2-aminothiazole (5.0 g. 49.931 mmol) and ethyl 2-chloroacetoacetate (11.5 g, 69.965 mmol) in absolute ethanol (50 mL) was refluxed for 24 h under stirring. The solvent was evaporated under vacuum and the residue was triturated with water (150 mL). The resulting solid was filtered, and dried to give crude product which was further purified by column chromatography to give 3.15 g of the product as an off-white solid; 1H NMR (300 MHz, CDCl3) δ 1.41 (t, J=6.9 Hz, 3H), 2.61 (s, 3H), 4.38 (q, J=6.6 Hz, 2H), 7.41 (d, J=4.2 Hz, 1H), 8.05 (d, J=4.5 Hz, 1H); ESI-MS (m/z) 211.30 (MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
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Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Citations

For This Compound
1
Citations
G Samala, PB Devi, S Saxena, N Meda… - Bioorganic & medicinal …, 2016 - Elsevier
In the present study, we have designed imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives from earlier reported imidazo[1,2-a]pyridine based Mycobacterium …
Number of citations: 54 www.sciencedirect.com

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